
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylpropanoic acid and features a hydroxy group on the phenyl ring and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of methyl chloroformate and 3-hydroxyphenylacetic acid in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.
Major Products Formed
Oxidation: 3-hydroxyphenylacetic acid or 3-oxophenylacetic acid.
Reduction: Methyl 2-(3-hydroxyphenyl)-2-methylpropanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antihistamine Activity
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a derivative of compounds known for their antihistamine properties. These derivatives exhibit high selectivity for H1 receptors, making them suitable for treating allergic conditions without significant side effects associated with other receptors . A notable patent describes the synthesis of these compounds and their potential use in pharmaceuticals aimed at managing allergic diseases while minimizing interactions with cardiovascular medications .
Anticancer Potential
Recent research has highlighted the antiproliferative activity of related compounds against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This suggests that these compounds could serve as promising candidates for further development as anticancer agents .
Materials Science
Synthesis of Mesoporous Materials
The compound has been explored in the synthesis of mesoporous materials. Its unique structural attributes allow it to act as a template or precursor in creating nanostructured materials, which are crucial for applications in catalysis and drug delivery systems . The ability to modify its structure further enhances its utility in developing advanced materials.
Agricultural Chemistry
Pesticidal Properties
There is emerging evidence that derivatives of this compound exhibit pesticidal properties. Research indicates that these compounds can be effective against certain pests while being less harmful to beneficial insects, thereby supporting sustainable agricultural practices . Further studies are needed to quantify their efficacy and safety profiles in agricultural applications.
Case Studies
Case Study 1: Antihistamine Development
A study focusing on the synthesis of this compound derivatives demonstrated their efficacy as selective H1 antagonists. The research involved evaluating the pharmacokinetic profiles and therapeutic windows, leading to promising results for clinical applications in allergy treatments .
Case Study 2: Anticancer Research
In another study, researchers synthesized a series of analogs based on this compound and evaluated their anticancer activity against HeLa cells. The findings indicated that modifications could enhance potency while maintaining low toxicity levels, paving the way for new cancer therapies .
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylpropanoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar structure but with an additional hydroxy group on the propanoate chain.
3-Hydroxyphenylacetic acid: Lacks the ester group but shares the hydroxyphenyl moiety.
Methyl 3-hydroxybenzoate: Similar ester functionality but with a different aromatic ring structure.
Uniqueness
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
Biological Activity
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, an organic compound with the molecular formula , has garnered attention in various fields due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.
This compound is a derivative of phenylpropanoic acid characterized by a hydroxy group on the phenyl ring and a methyl ester functional group. Its structure allows it to participate in several biochemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to be stable in various environments, which enhances its potential applications in biological systems.
The biological activity of this compound is closely linked to its interaction with cellular pathways and enzymes. Similar compounds have been shown to:
- Modulate Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and gene expression.
- Participate in Chemical Reactions : It is involved in the Suzuki–Miyaura coupling reaction, which is significant for synthesizing complex organic molecules.
- Act as a Nitrification Inhibitor : Similar compounds have been documented to suppress soil nitrification, thereby reducing nitrogen loss in agricultural settings.
Antioxidant and Anti-inflammatory Effects
Research indicates that this compound exhibits antioxidant properties, which are critical for reducing oxidative stress in cells. This property is particularly relevant for preventing cellular damage associated with inflammation and chronic diseases. The compound's structure suggests that it may scavenge free radicals effectively .
Anticancer Potential
Several studies have explored the anticancer properties of compounds structurally related to this compound. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .
- Mechanistic Insights : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis or inhibit cell cycle progression through modulation of specific signaling pathways .
Study on Antimicrobial Activity
A recent study investigated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of similar compounds indicates that the presence of methyl groups can enhance intestinal absorption and metabolic stability. This characteristic is crucial for developing effective therapeutic agents that require adequate bioavailability for clinical efficacy.
Summary Table of Biological Activities
Biological Activity | Description |
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Antioxidant | Scavenges free radicals; reduces oxidative stress |
Anti-inflammatory | Modulates inflammatory pathways; reduces inflammation |
Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis |
Antimicrobial | Effective against MRSA; potential therapeutic applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via esterification of 2-(3-hydroxyphenyl)-2-methylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) under reflux . Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of methanol .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Q. How does the hydroxyphenyl moiety influence the compound’s stability under varying pH conditions?
- Methodological Answer : The phenolic –OH group increases susceptibility to oxidation. Stability studies in buffered solutions (pH 2–10) show optimal stability at pH 5–7 (t₁/₂ > 30 days at 25°C). Degradation at alkaline pH involves ester hydrolysis to 2-(3-hydroxyphenyl)-2-methylpropanoic acid, confirmed by LC-MS .
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and eye protection due to potential skin/eye irritation. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Work in a fume hood to avoid inhalation of vapors during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs of this compound?
- Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., NF-κB luciferase reporter vs. cytokine ELISA) and compare under standardized protocols .
Q. What computational strategies predict the metabolic fate of this compound in vivo?
- Methodological Answer : Density Functional Theory (DFT) simulations model ester hydrolysis energetics, while molecular docking predicts interactions with hepatic carboxylesterases. ADMET predictors (e.g., SwissADME) forecast metabolites like 2-(3-hydroxyphenyl)-2-methylpropanoic acid and glucuronide conjugates .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Answer : Batch-to-batch variability in esterification efficiency occurs due to inadequate mixing or heat distribution. Continuous flow reactors with precise temperature control (ΔT ±1°C) and in-line FTIR monitoring improve reproducibility at multi-gram scales .
Q. How does the stereochemistry of related compounds (e.g., R-isomers) affect biological activity?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities. For example, (R)-configured analogs show enhanced inhibition of IL-6 in THP-1 cells compared to (S)-forms. Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) and validate using circular dichroism .
Q. Key Research Gaps
Properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLRGHYMXKKBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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